2,6-Lutidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

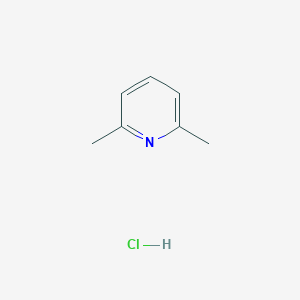

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJBUFGFNUEIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Lutidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Lutidine hydrochloride. The information is presented to support research, synthesis, and drug development applications, with a focus on structured data, detailed experimental methodologies, and visual workflows.

Core Physical and Chemical Data

This compound is the salt form of the organic base 2,6-Lutidine. Its formation via protonation of the nitrogen atom in the pyridine ring by hydrochloric acid enhances its water solubility compared to its free base, making it a versatile reagent in various chemical transformations.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,6-dimethylpyridine hydrochloride | [1] |

| Synonyms | 2,6-Lutidine HCl, 2,6-dimethylpyridinium chloride | [1] |

| CAS Number | 15439-85-7 | [2] |

| Molecular Formula | C₇H₁₀ClN | [3] |

| Molecular Weight | 143.61 g/mol | [1][2] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 235-239 °C | [5] |

| Solubility | Enhanced water solubility compared to the free base. | [6] |

Table 2: Properties of the Free Base (2,6-Lutidine)

| Property | Value | Reference |

| CAS Number | 108-48-5 | [7] |

| Molecular Formula | C₇H₉N | [7] |

| Molecular Weight | 107.15 g/mol | [7] |

| Appearance | Colorless oily liquid | [5] |

| Odor | Pungent, pyridine-like | [7] |

| Boiling Point | 144 °C | [5] |

| Density | 0.9252 g/mL at 20 °C | [5] |

| pKa of Conjugate Acid | ~6.6 | [6] |

| Solubility in Water | Limited | [8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, dimethylformamide, and tetrahydrofuran. | [5][8] |

Synthesis and Purification

The synthesis of this compound is a direct acid-base reaction. The purification of the resulting salt is crucial to remove unreacted starting materials and by-products.

References

- 1. oecd.org [oecd.org]

- 2. jk-sci.com [jk-sci.com]

- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 6. thinksrs.com [thinksrs.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Solubility of 2,6-Lutidine Hydrochloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-lutidine hydrochloride in various organic solvents. Due to a notable lack of publicly available quantitative data, this document focuses on providing qualitative solubility information and a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists working in fields such as pharmaceutical development, organic synthesis, and materials science where this compound is utilized.

Introduction to this compound

This compound is the salt form of 2,6-lutidine, a heterocyclic aromatic organic compound. The addition of a hydrochloride group generally increases the polarity of the molecule compared to its free base, which significantly influences its solubility profile. While the free base, 2,6-lutidine, is soluble in a wide range of common organic solvents, its hydrochloride salt exhibits more selective solubility.[1][2] Understanding the solubility of this compound is critical for its application in various chemical processes, including its use as a catalyst or reagent in organic synthesis. The hydrochloride form often offers improved handling and stability characteristics, and its solubility dictates the choice of solvent for reactions, purifications, and formulations.

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents. It is important to note that these are general predictions and should be confirmed experimentally for specific applications.

| Solvent Category | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the chloride anion and interact with the pyridinium cation, facilitating dissolution. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic components of the salt. | |

| Isopropanol | Moderately Soluble | The increased hydrocarbon character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for the ionic salt. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | DMF is a highly polar solvent that can effectively solvate cations, which would favor the dissolution of the pyridinium hydrochloride. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is another highly polar aprotic solvent known for its excellent ability to dissolve a wide range of salts. | |

| Acetonitrile | Sparingly Soluble to Soluble | Acetonitrile has a moderate polarity and can dissolve some pyridinium salts.[4] | |

| Acetone | Sparingly Soluble | While polar, acetone is generally a weaker solvent for ionic salts compared to DMF or DMSO. | |

| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar solvent, DCM is not expected to be a good solvent for ionic salts. |

| Tetrahydrofuran (THF) | Insoluble | THF is a relatively nonpolar ether and is unlikely to effectively solvate the ions of the salt. | |

| Diethyl Ether | Insoluble | It has been reported that this compound precipitates from diethyl ether, indicating its insolubility. | |

| Toluene | Insoluble | As a nonpolar aromatic hydrocarbon, toluene is not expected to dissolve polar salts. | |

| Hexane | Insoluble | Hexane is a nonpolar alkane and is a very poor solvent for ionic compounds. |

Experimental Determination of Solubility

Given the absence of comprehensive quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following section provides a detailed, generalized protocol based on the widely accepted "shake-flask" method coupled with gravimetric analysis. This method is robust and can be adapted to various laboratory settings.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. An excess of the solid solute is equilibrated with the solvent over a sufficient period to ensure that the solution is saturated. After equilibration, the undissolved solid is separated from the saturated solution. A known volume or mass of the clear, saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Analytical Balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Experimental Protocol

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial or flask.

-

Add a precise volume or mass of the chosen organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a sample of the clear supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by gentle heating in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, place the vial in a drying oven (e.g., at 60-80 °C) or a vacuum oven until a constant weight is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing it again on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solution.

-

Alternative Analytical Techniques

For some applications, other analytical techniques may be more suitable for determining the concentration of the dissolved solute:

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be prepared to determine its concentration in the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to accurately quantify the concentration of the solute in the saturated solution, especially if other components are present.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask and gravimetric analysis method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse in the public domain, this guide provides a solid foundation for researchers. The qualitative solubility table offers a starting point for solvent selection, and the detailed experimental protocol empowers scientists to generate the precise, quantitative data needed for their specific applications. By following the outlined procedures, researchers in drug development and other scientific fields can confidently and accurately determine the solubility of this important compound, facilitating its effective use in their work.

References

The Unseen Hand: 2,6-Lutidine Hydrochloride's Role as a Non-Nucleophilic Base in Advancing Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a base can be as critical as the reactants themselves. While strong bases are often required to deprotonate weak acids, their inherent nucleophilicity can lead to undesirable side reactions, compromising yields and purity. This technical guide delves into the mechanism of action of 2,6-lutidine hydrochloride, a sterically hindered, non-nucleophilic base that has emerged as a vital tool for chemists seeking to navigate the delicate balance between reactivity and selectivity. Through an examination of its properties, applications, and the detailed protocols for its use, this paper will illuminate the pivotal role of 2,6-lutidine in modern synthetic strategies.

The Core Principle: Steric Hindrance as a Shield for Reactivity

2,6-Lutidine, a dimethyl-substituted pyridine, owes its unique properties to the strategic placement of two methyl groups flanking the nitrogen atom. This substitution pattern creates significant steric bulk around the basic nitrogen center, effectively shielding it from acting as a nucleophile. While the nitrogen's lone pair of electrons remains available to accept a proton (Brønsted-Lowry basicity), its ability to attack an electrophilic carbon center (nucleophilicity) is severely diminished. This "non-nucleophilic" character is the cornerstone of its utility in a wide array of chemical transformations.

Upon protonation, 2,6-lutidine forms the 2,6-lutidinium ion. The pKa of this conjugate acid is approximately 6.7, rendering 2,6-lutidine a moderately weak base. This mild basicity is often advantageous, as it allows for the neutralization of acids generated during a reaction without introducing a harshly basic environment that could induce undesired side reactions or degradation of sensitive functional groups.

The hydrochloride salt of 2,6-lutidine is frequently used for its improved handling properties and water solubility compared to the free base. In solution, it exists in equilibrium with the free base, which then acts as the active proton scavenger.

Key Applications and Quantitative Data

The unique combination of steric hindrance and moderate basicity makes 2,6-lutidine an indispensable reagent in several classes of organic reactions. Its primary role is that of an acid scavenger, where it efficiently neutralizes acidic byproducts that could otherwise inhibit or decompose reactants and products.

Silylation of Alcohols: Protecting Group Chemistry

The protection of hydroxyl groups as silyl ethers is a fundamental transformation in multi-step synthesis. Silyl triflates, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), are highly reactive silylating agents that generate triflic acid as a byproduct. The presence of a non-nucleophilic base is crucial to neutralize this strong acid and prevent acid-catalyzed side reactions. 2,6-Lutidine is an excellent choice for this purpose, leading to high yields of the desired silyl ethers.

| Alcohol Substrate | Silylating Agent | Equivalents of 2,6-Lutidine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | TBSOTf | 1.5 | CH₂Cl₂ | -78 to 0 | 1 | >95 |

| Secondary Alcohol | TBSOTf | 2.0 | CH₂Cl₂ | 0 to 25 | 2 | >90 |

| Hindered Secondary Alcohol | TIPSOTf | 2.2 | CH₂Cl₂ | -78 to 0 | <5 | >90 |

| 1,3-Diol | DTBS(OTf)₂ | 3.0 | CHCl₃ | 25 | 1 | High |

Oxidative Cleavage of Olefins: A Crucial Additive

The oxidative cleavage of olefins to carbonyl compounds is a powerful synthetic tool. A common method involves the use of a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄). It has been demonstrated that the addition of 2,6-lutidine to this system can dramatically improve reaction outcomes. In the absence of 2,6-lutidine, the reaction often stalls at the intermediate diol stage, leading to incomplete conversion. 2,6-Lutidine acts as a buffer, preventing a drop in pH that can lead to the formation of unreactive ruthenium species.

| Olefin Substrate | Additive | Reaction Time (h) | Yield of Ketone (%) |

| 1-Decene | None | 24 | Incomplete conversion |

| 1-Decene | 2,6-Lutidine | 4 | 85 |

| Cyclooctene | None | 24 | Stalled at diol |

| Cyclooctene | 2,6-Lutidine | 6 | 92 |

| α-Pinene | None | 24 | Low yield |

| α-Pinene | 2,6-Lutidine | 8 | 78 |

Glycosylation Reactions: Minimizing Side Products

In the synthesis of complex carbohydrates, such as in the Koenigs-Knorr reaction, the formation of glycosidic bonds can be accompanied by side reactions, including the formation of orthoesters. 2,6-Lutidine has been shown to be more effective than other amine bases in mediating certain glycosylation reactions, minimizing these side reactions due to the lower acidity of its conjugate acid compared to other substituted pyridines. This leads to higher yields and improved stereoselectivity of the desired glycoside.

Experimental Protocols

General Procedure for the Silylation of a Primary Alcohol using TBSOTf and 2,6-Lutidine

-

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add 2,6-lutidine (1.5 mmol, 1.5 equiv).

-

Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to 0 °C and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyldimethylsilyl ether.

Procedure for the Oxidative Cleavage of an Olefin using RuCl₃/NaIO₄ with 2,6-Lutidine as an Additive

-

To a stirred solution of the olefin (1.0 mmol) in a mixture of acetonitrile (CH₃CN, 5 mL) and water (H₂O, 5 mL), add sodium periodate (NaIO₄, 4.0 mmol, 4.0 equiv) and 2,6-lutidine (0.5 mmol, 0.5 equiv).

-

To this suspension, add a solution of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 mmol, 0.02 equiv) in water (1 mL).

-

Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the disappearance of the starting material by TLC or gas chromatography (GC).

-

After completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with saturated aqueous sodium thiosulfate solution (20 mL) to remove any remaining oxidant, followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude ketone or aldehyde by flash column chromatography.

Visualizing the Mechanism of Action

To better understand the role of 2,6-lutidine, the following diagrams illustrate its mechanism in key reactions.

Caption: Proton scavenging by 2,6-lutidine in silyl ether formation.

Caption: Workflow of olefin cleavage with and without 2,6-lutidine.

Conclusion

This compound stands as a testament to the principle that in organic chemistry, subtlety can be as powerful as brute force. Its carefully tailored structure, providing steric shielding to its basic center, allows it to perform the crucial role of a proton scavenger without interfering nucleophilically in the reaction. This unique characteristic has made it an invaluable tool in a variety of sensitive and high-stakes synthetic operations, from the routine protection of alcohols to the intricate steps of natural product synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the mechanism and application of 2,6-lutidine is not merely academic; it is a practical necessity for the efficient and elegant construction of complex molecules that drive scientific and medicinal progress. As the demands for synthetic efficiency and precision continue to grow, the "unseen hand" of non-nucleophilic bases like 2,6-lutidine will undoubtedly play an increasingly central role in the future of chemical synthesis.

An In-depth Technical Guide on the Safety, Handling, and Storage of 2,6-Lutidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2,6-lutidine hydrochloride, a compound frequently utilized in organic synthesis as a non-nucleophilic base. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines data from the parent compound, 2,6-lutidine, with general principles for handling hydrochloride salts to ensure a high level of safety and procedural accuracy.

Chemical and Physical Properties

This compound is the salt formed from the reaction of the organic base 2,6-lutidine with hydrochloric acid. This conversion to a salt form alters its physical properties, most notably resulting in a solid with increased water solubility compared to its liquid freebase precursor.[1]

Table 1: Quantitative Data for 2,6-Lutidine

| Property | Value | References |

| Molecular Formula | C₇H₉N | [2] |

| Molecular Weight | 107.15 g/mol | [3] |

| Appearance | Colorless to yellow oily liquid | [2] |

| Boiling Point | 143-145 °C | [3][4] |

| Melting Point | -6 °C | [3][4] |

| Flash Point | 33 °C (closed cup) | [2] |

| Density | 0.923 g/mL at 20 °C | [2] |

| Solubility in Water | Freely soluble | [2] |

| pKa of conjugate acid | 6.7 | [5] |

Table 2: Quantitative Data for this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₀ClN | - |

| Molecular Weight | 143.61 g/mol | - |

| Appearance | White crystalline solid | [1] |

| Solubility | Increased water solubility compared to 2,6-lutidine | [1] |

Safety and Hazard Information

GHS Hazard Statements for 2,6-Lutidine (Applicable as a baseline for the hydrochloride salt's toxicity):

-

H226: Flammable liquid and vapor.[2]

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[6]

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[2]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be required.[6]

General Hygiene Practices

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]

-

Do not eat, drink, or smoke in laboratory areas.[2]

-

Contaminated clothing should be removed immediately and laundered before reuse.[2]

Storage

Proper storage of this compound is essential to maintain its integrity and prevent hazardous situations.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

-

As a hydrochloride salt, it may be hygroscopic. Store in a desiccator if necessary to prevent moisture absorption.

-

Protect from sources of ignition, although as a solid, the risk is lower than for the liquid freebase.[6]

Experimental Protocols

Synthesis of this compound

This protocol describes the straightforward acid-base reaction to form this compound.[1]

Materials:

-

2,6-Lutidine

-

Hydrochloric acid (e.g., 1 M solution in diethyl ether or aqueous HCl)

-

Anhydrous diethyl ether (or another suitable organic solvent)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 2,6-lutidine in a suitable organic solvent, such as anhydrous diethyl ether, in a reaction flask.

-

With stirring, slowly add a solution of hydrochloric acid. The reaction is exothermic.

-

This compound, being insoluble in diethyl ether, will precipitate as a white crystalline solid.[1]

-

Continue stirring for a designated period to ensure complete reaction.

-

Isolate the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to remove residual solvent.

Caption: Workflow for the synthesis of this compound.

General Protocol for Use in Silylation Reactions

2,6-Lutidine and its hydrochloride salt are often used as non-nucleophilic bases in reactions such as the silylation of alcohols.[7]

Materials:

-

Alcohol to be silylated

-

Silylating agent (e.g., a trialkylsilyl triflate)

-

2,6-Lutidine or this compound

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction flask and stirring apparatus

-

Quenching solution and workup reagents

Procedure:

-

Set up a reaction flask under an inert atmosphere.

-

Dissolve the alcohol and 2,6-lutidine (or its hydrochloride) in the anhydrous solvent.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

-

Slowly add the silylating agent to the reaction mixture with stirring.

-

Allow the reaction to proceed for the specified time, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter and concentrate the organic layer in vacuo to obtain the crude silylated product.

-

Purify the product by a suitable method, such as column chromatography.

Caption: General workflow for a silylation reaction using 2,6-Lutidine.

Logical Relationships

Caption: Relationship between 2,6-Lutidine and its hydrochloride salt.

References

- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 2,6-Lutidine [commonorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Lutidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2,6-Lutidine Hydrochloride (also known as 2,6-dimethylpyridinium chloride). The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H NMR | D₂O | ~8.0 | Triplet | ~7.8 | H-4 (para) |

| ~7.5 | Doublet | ~7.8 | H-3, H-5 (meta) | ||

| ~2.7 | Singlet | - | -CH₃ | ||

| ¹³C NMR | D₂O | ~150 | - | - | C-2, C-6 (ipso) |

| ~145 | - | - | C-4 (para) | ||

| ~128 | - | - | C-3, C-5 (meta) | ||

| ~20 | - | - | -CH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is based on typical values for pyridinium salts and related compounds.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment |

| 3000-2800 | Medium-Strong | C-H stretch (aromatic and methyl) |

| 2800-2400 | Broad, Strong | N⁺-H stretch (pyridinium ion) |

| 1620-1580 | Strong | C=C and C=N ring stretching |

| 1480-1440 | Medium | CH₃ asymmetric deformation |

| 1390-1370 | Medium | CH₃ symmetric deformation |

| ~780 | Strong | C-H out-of-plane bending (aromatic) |

Source: Adapted from the NIST Chemistry WebBook for 2,6-dimethylpyridine hydrochloride[1].

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z Value | Assignment |

| ESI | Positive | 108.08 | [M+H]⁺ (protonated 2,6-lutidine) |

| EI | Positive | 107.07 | [M]⁺ (2,6-lutidine free base) |

Note: Electrospray ionization (ESI) is suitable for analyzing the salt form, which will show the cation. Electron ionization (EI) of the salt will typically lead to the detection of the free base after thermal decomposition in the source.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak). For pyridinium salts, the protonation of the nitrogen atom leads to a downfield shift of the ring proton signals compared to the free base[2].

2.2 Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[3].

2.3 Mass Spectrometry (MS)

For the analysis of the intact salt, Electrospray Ionization (ESI) is the preferred method. A dilute solution of this compound in a solvent such as methanol or acetonitrile/water is infused into the ESI source. The analysis is typically performed in positive ion mode to detect the 2,6-dimethylpyridinium cation. If using a technique like Electron Ionization (EI), which is common with Gas Chromatography-Mass Spectrometry (GC-MS), the salt will likely decompose to the free base, 2,6-lutidine, in the hot inlet, and the resulting mass spectrum will be that of the free base[4][5].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2,6-Lutidine Hydrochloride: pKa, Basicity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of 2,6-lutidine hydrochloride, with a particular focus on its pKa and basicity. This document is intended to be a valuable resource for professionals in research, and drug development.

Core Concepts: pKa and Basicity of 2,6-Lutidine

2,6-Lutidine, also known as 2,6-dimethylpyridine, is a heterocyclic organic compound. Its hydrochloride salt is formed by the protonation of the nitrogen atom in the pyridine ring. The pKa of the conjugate acid (the 2,6-lutidinium ion) is a critical parameter that quantifies its acidity and, conversely, the basicity of 2,6-lutidine.

The pKa of 2,6-lutidinium hydrochloride is approximately 6.7 . This value indicates that 2,6-lutidine is a moderately weak base. The presence of two methyl groups in the ortho positions to the nitrogen atom introduces significant steric hindrance. This steric bulk does not significantly alter the intrinsic basicity of the nitrogen atom compared to pyridine, but it does hinder its ability to act as a nucleophile. This characteristic makes 2,6-lutidine a widely used non-nucleophilic base in organic synthesis.

Comparative Basicity of Pyridine Derivatives

The basicity of pyridine and its derivatives is influenced by the electronic and steric effects of the substituents on the ring. The following table provides a comparison of the pKa values of the conjugate acids of 2,6-lutidine and other common pyridine bases in water. A higher pKa value for the conjugate acid corresponds to a stronger base.

| Compound | Structure | pKa of Conjugate Acid |

| Pyridine | C₅H₅N | 5.25 |

| 2-Picoline (2-Methylpyridine) | CH₃C₅H₄N | 5.97 |

| 2,6-Lutidine (2,6-Dimethylpyridine) | (CH₃)₂C₅H₃N | 6.72 |

| 2,4,6-Collidine (2,4,6-Trimethylpyridine) | (CH₃)₃C₅H₂N | 7.43 |

The data clearly shows that the addition of electron-donating methyl groups to the pyridine ring increases the basicity of the nitrogen atom.

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several experimental techniques. The two most common methods, potentiometric titration and UV-Vis spectrophotometry, are detailed below.

Potentiometric Titration

This method involves the gradual titration of a solution of this compound with a standardized strong base, while monitoring the pH of the solution.

Materials and Equipment:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the beaker with the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized 0.1 M NaOH solution above the beaker.

-

Titration: Begin the titration by adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the point on the titration curve where half of the 2,6-lutidinium ions have been neutralized. This point corresponds to the inflection point of the titration curve.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated (2,6-lutidinium ion) and deprotonated (2,6-lutidine) forms of the molecule have different ultraviolet absorption spectra.

Materials and Equipment:

-

This compound

-

Buffer solutions of known pH (ranging from pH 5 to 8)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water.

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting a known volume of the stock solution in buffer solutions of different pH values.

-

Spectral Measurement: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-350 nm).

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 10).

-

Measure the absorbance of each buffered solution at these two wavelengths.

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_B) / (A_A - A)) where A is the absorbance of the solution at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form at a specific wavelength.

-

A plot of log((A - A_B) / (A_A - A)) versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Applications in Research and Drug Development

The unique properties of 2,6-lutidine, particularly its steric hindrance and non-nucleophilic basicity, make it a valuable reagent in various aspects of chemical research and drug development.

Organic Synthesis

2,6-Lutidine is frequently employed as an acid scavenger in reactions that produce acidic byproducts. Its inability to act as a nucleophile prevents it from participating in unwanted side reactions. A prominent application is in the formation of silyl ethers, which are common protecting groups for alcohols.

The following diagram illustrates a typical workflow for the protection of an alcohol as a silyl ether using triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and 2,6-lutidine.

Drug Development

In the context of drug development, 2,6-lutidine and its derivatives can serve as important building blocks or reagents in the synthesis of complex pharmaceutical compounds. Its role as a non-nucleophilic base is particularly crucial in multi-step syntheses where sensitive functional groups need to be preserved. For instance, in the synthesis of certain kinase inhibitors, 2,6-lutidine can be used to facilitate reactions without interfering with the desired chemical transformations.[1]

The following diagram illustrates the logical relationship of components in a synthetic step for a kinase inhibitor, where a non-nucleophilic base like 2,6-lutidine is essential.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 2,6-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Lutidine, systematically known as 2,6-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula (CH₃)₂C₅H₃N. It is a colorless to pale yellow oily liquid characterized by a pungent, nutty aroma. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, agrochemicals, and food science, primarily for its role as a sterically hindered non-nucleophilic base and as a flavor component. This technical guide provides a comprehensive overview of the natural occurrence and sources of 2,6-lutidine, complete with quantitative data, detailed experimental protocols for its extraction and identification, and an exploration of its biosynthetic pathways.

Natural Occurrence of 2,6-Lutidine

2,6-Lutidine is a naturally occurring compound found in a variety of sources, ranging from fossil fuels to everyday consumables. Its presence contributes to the characteristic aroma and flavor profiles of many substances.

Fossil Fuels and Byproducts

Historically, the primary natural sources for the isolation of 2,6-lutidine have been coal tar and bone oil.[1][2]

-

Coal Tar: This complex mixture of organic compounds, a byproduct of coal carbonization, contains a basic fraction from which 2,6-lutidine can be isolated.[1][3] The distillation of coal tar yields various fractions, with the pyridine and picoline fraction being a rich source of lutidines.[4]

-

Bone Oil: Also known as Dippel's oil, this is a nitrogenous byproduct of the destructive distillation of bones. The basic fraction of bone oil has been a known source of 2,6-lutidine.[2][3]

In Food and Beverages

2,6-Lutidine has been identified as a volatile flavor compound in a diverse range of food and beverage products, where it often contributes to nutty, roasted, and bready notes.

-

Roasted Products: The roasting process, particularly in coffee, can lead to the formation of various volatile compounds, including 2,6-dimethylpyrazine, a compound similar in structure and aroma to 2,6-lutidine.[5]

-

Fermented Products: It is found in fermented beverages like soy sauce aroma type Baijiu.[6]

-

Other Foodstuffs: Its presence has also been reported in black tea and aged whiskey, contributing to their complex aroma profiles.[7][8][9]

In Tobacco

2,6-Lutidine is a known constituent of tobacco and its smoke.[10] The concentration and composition of pyridines in tobacco smoke can be influenced by the pH of the smoke.[11]

Quantitative Data on 2,6-Lutidine in Natural Sources

The concentration of 2,6-lutidine can vary significantly depending on the source and processing methods. The following table summarizes available quantitative data.

| Natural Source | Concentration Range | Analytical Method | Reference(s) |

| Roasted Coffee | 2-methylpyrazine (structurally similar) is a major alkylpyrazine | SIDA-GC-MS | [5] |

| Soy Sauce Aroma Baijiu | 460–1590 μg·L⁻¹ | UPLC–MS/MS | [6] |

Note: Quantitative data for 2,6-lutidine in many natural sources is not extensively documented in publicly available literature. The data for roasted coffee refers to a structurally similar and aromatically relevant compound.

Experimental Protocols

Extraction of 2,6-Lutidine from Coal Tar (Basic Fraction)

This protocol outlines a general procedure for the separation of the basic fraction from coal tar, which is a primary source of 2,6-lutidine.

Objective: To isolate the basic components, including pyridines and lutidines, from crude coal tar.

Materials:

-

Crude coal tar

-

Sulfuric acid (dilute)

-

Sodium hydroxide solution

-

Organic solvent (e.g., toluene, diethyl ether)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Acid Extraction: The crude coal tar is washed with a dilute solution of sulfuric acid. The basic nitrogen-containing compounds, including 2,6-lutidine, will react with the acid to form water-soluble salts.

-

Separation: The aqueous layer containing the salts is separated from the non-polar tar components using a separatory funnel.

-

Basification: The acidic aqueous extract is then treated with a strong base, such as sodium hydroxide, to liberate the free bases.

-

Solvent Extraction: The liberated basic compounds are extracted from the aqueous solution using an organic solvent like toluene or diethyl ether.

-

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by distillation to yield the crude basic fraction.

-

Fractional Distillation: The crude basic fraction is then subjected to fractional distillation to separate the individual components based on their boiling points. 2,6-Lutidine has a boiling point of approximately 144 °C.[4][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification and Quantification of 2,6-Lutidine in Complex Matrices

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2,6-lutidine in complex samples such as food, beverages, and environmental matrices.

Objective: To identify and quantify 2,6-lutidine in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms, HP-5MS).

-

Mass Spectrometer (MS) detector.

-

Headspace or Solid-Phase Microextraction (SPME) autosampler for volatile extraction.

Typical GC-MS Parameters:

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-5 minutes.

-

Ramp: 5-10 °C/min to 250-280 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

-

Sample Preparation (General):

-

Solid Samples (e.g., coffee, tea): A representative sample is ground to a fine powder. A known amount is placed in a headspace vial.

-

Liquid Samples (e.g., whiskey, baijiu): A known volume of the liquid is placed in a headspace vial, often with the addition of a salt (e.g., NaCl) to increase the volatility of the analytes.

-

Extraction: Headspace-SPME is a common technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile compounds. The fiber is then desorbed in the GC injector.

-

Analysis: The sample is injected into the GC-MS system. Identification of 2,6-lutidine is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). Quantification is typically performed using an internal standard and a calibration curve.[10][13][14]

Biosynthesis of 2,6-Lutidine

The precise biosynthetic pathway of 2,6-lutidine in plants and microorganisms is not as well-elucidated as that of other pyridine alkaloids like nicotine. However, general principles of pyridine ring biosynthesis can provide a basis for a putative pathway.

General Pyridine Alkaloid Biosynthesis

In plants, the pyridine ring of many alkaloids, such as nicotine, is derived from nicotinic acid (niacin).[1] The biosynthesis of nicotinic acid itself involves the quinolinate pathway.

Putative Biosynthetic Pathway for 2,6-Lutidine

While a definitive pathway is not established, the formation of a substituted pyridine like 2,6-lutidine could potentially involve a condensation reaction. One plausible, though not definitively proven in a biological context, route could be analogous to chemical syntheses, such as the Hantzsch pyridine synthesis.[15] This would involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source.

Another possibility involves the enzymatic C-methylation of a pyridine precursor. Recent research has shown that C-methylation of pyridines can occur through temporary dearomatization, although this has been demonstrated in a catalytic chemical context rather than a biological one.[16][17]

The enzymatic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using xylene monooxygenase has been demonstrated, indicating that enzymes can act on the methyl groups of 2,6-lutidine.[6][18][19] This suggests the possibility of enzymatic pathways for its formation as well.

Below is a conceptual workflow illustrating the general approach to elucidating a biosynthetic pathway.

Caption: A conceptual workflow for the elucidation of the 2,6-lutidine biosynthetic pathway.

Conclusion

2,6-Lutidine is a naturally occurring compound with a widespread distribution in both geological and biological sources. Its presence is notable in coal tar, bone oil, tobacco, and a variety of food and beverage products, where it often contributes to the sensory profile. While methods for its extraction and analysis are established, particularly using GC-MS, there is a need for more comprehensive quantitative data across a broader range of natural products. Furthermore, the complete biosynthetic pathway of 2,6-lutidine remains an area for future research. A deeper understanding of its natural origins and formation can provide valuable insights for its application in the food, flavor, and pharmaceutical industries.

References

- 1. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]

- 7. PERCEPTION OF HETEROCYCLIC NITROGEN COMPOUNDS IN MATURE WHISKY [dcs.ed.ac.uk]

- 8. Analysis of Volatile Compounds with Odor Characteristics in Dianhong, Chuanhong, and Keemunhong Based on SPME-GC×GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. CN111077257B - Method for determining six components of coal tar - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimizing 2D gas chromatography mass spectrometry for robust tissue, serum and urine metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis - Google Patents [patents.google.com]

- 19. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

use of 2,6-Lutidine hydrochloride as a sterically hindered base in organic synthesis

Application Notes: 2,6-Lutidine Hydrochloride in Organic Synthesis

Introduction

This compound is the salt form of 2,6-lutidine, a heterocyclic aromatic organic compound.[1] The defining characteristic of 2,6-lutidine and its salt is the strategic placement of two methyl groups adjacent to the nitrogen atom on the pyridine ring. This substitution pattern creates significant steric hindrance, which dramatically reduces the nucleophilicity of the nitrogen atom.[1][2] While it readily accepts a proton, acting as a mild base, it is unlikely to participate in nucleophilic attacks on electrophilic centers, a common source of unwanted side reactions.[2] The conjugate acid of 2,6-lutidine, the 2,6-lutidinium ion, has a pKa of approximately 6.7, making it a moderately weak acid.[1][2] This property allows 2,6-lutidine to function as a "proton scavenger," neutralizing acids generated during a reaction without introducing a strongly basic or nucleophilic species that could interfere with the desired transformation.[2]

Key Applications

The unique properties of 2,6-lutidine and its hydrochloride salt make them valuable reagents in a variety of organic transformations:

-

Silylation Reactions: 2,6-Lutidine is widely used as an acid scavenger in the protection of alcohols as silyl ethers.[1] For instance, the protection of alcohols using trialkylsilyl triflates in the presence of 2,6-lutidine proceeds in high yields (often exceeding 90%).[1][2] It is effective for the silylation of primary and secondary alcohols, and under specific conditions, also for tertiary and unreactive secondary alcohols.[1]

-

Glycosylation Reactions: It is more effective than other amine bases in mediating certain glycosylation reactions.[2] The lower acidity of its conjugate acid helps to minimize side reactions.[1]

-

Oxidative Cleavage of Olefins: 2,6-Lutidine has been identified as a beneficial additive for the oxidative cleavage of olefins to ketones by NaIO4 in the presence of catalytic RuCl3. It improves yields and shortens reaction times by preventing the reaction from stalling at the diol intermediate.[1][3]

-

Deprotection Reactions: The combination of TESOTf and 2,6-lutidine has been shown to chemoselectively deprotect acetals derived from aldehydes in the presence of ketals, a transformation not easily achieved with other methods.[4]

-

Chlorination Reactions: this compound can be used as a recoverable catalyst for the 2,2-dichlorination of aldehydes with gaseous chlorine in dichloromethane, providing an environmentally benign process.[5]

Quantitative Data Summary

The following tables summarize quantitative data for reactions utilizing 2,6-lutidine as a sterically hindered base.

Table 1: Silylation of Alcohols

| Silylating Agent | Substrate | Temperature (°C) | Solvent | Yield (%) | Reference |

| Triisopropylsilyl Trifluoromethanesulfonate | Primary/Secondary Alcohols | -78 to 0 | CH₂Cl₂ | >90 | [1] |

| i-PrEt₂SiOTf | Tertiary Alcohols | Room Temperature | CH₂Cl₂ | - | [1] |

| t-Butyldimethylsilyl Trifluoromethanesulfonate | Tertiary/Unreactive Secondary Alcohols | 0 to 25 | CH₂Cl₂ | - | [1] |

| Tris(arylmethyl)chlorosilane | Secondary Allylic Alcohols | -20 | DMF | - | [1] |

Table 2: Oxidative Cleavage of Olefins

| Substrate | Additive | Reaction Time | Yield (%) | Reference |

| Olefin | 2,6-Lutidine | Shortened | Improved | [1][3] |

| Olefin | None | Longer (stalls at diol) | Lower | [1][3] |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using triisopropylsilyl trifluoromethanesulfonate and 2,6-lutidine.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the primary alcohol in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Base: Add 1.5 equivalents of anhydrous 2,6-lutidine to the stirred solution.

-

Addition of Silylating Agent: Slowly add 1.2 equivalents of triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to 0 °C over a period of 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

Protocol 2: Oxidative Cleavage of an Olefin to a Ketone

This protocol is adapted from the use of 2,6-lutidine as an additive to improve reaction efficiency.[1][3]

-

Preparation: To a stirred solution of the olefin (1 equivalent) in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water), add a catalytic amount of ruthenium(III) chloride (RuCl₃).

-

Addition of Reagents: Add sodium periodate (NaIO₄) (4 equivalents) and 2,6-lutidine (1.2 equivalents) to the mixture.

-

Reaction: Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired ketone.

Protocol 3: Preparation of this compound

This protocol describes the straightforward acid-base reaction to form the hydrochloride salt.[2]

-

Dissolution: Dissolve 2,6-lutidine in a suitable organic solvent, such as diethyl ether, in a reaction vessel.

-

Acidification: While stirring, add a solution of 1 M hydrogen chloride in diethyl ether dropwise.

-

Precipitation: this compound, being insoluble in ether, will precipitate out as a white crystalline solid.[2]

-

Isolation: Isolate the solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and dry under vacuum to obtain pure this compound.

Visualizations

Logical Relationship of 2,6-Lutidine's Properties and Applications

Caption: Key properties of 2,6-lutidine and their influence on its applications.

Experimental Workflow for Silylation of an Alcohol

Caption: Step-by-step workflow for a typical alcohol silylation reaction.

Simplified Mechanism of Alcohol Silylation

Caption: Simplified reaction mechanism for alcohol silylation using 2,6-lutidine.

References

- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 2. This compound | 15439-85-7 | Benchchem [benchchem.com]

- 3. 2,6-Lutidine: applications and safety_Chemicalbook [chemicalbook.com]

- 4. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of 2,6-Lutidine Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Lutidine hydrochloride, the salt of the sterically hindered, non-nucleophilic base 2,6-lutidine, is a versatile reagent in pharmaceutical synthesis. Its unique properties, primarily stemming from the steric hindrance provided by the two methyl groups flanking the nitrogen atom, make it an ideal choice for a variety of chemical transformations where minimization of side reactions is critical. The hydrochloride salt offers advantages over the free base, including improved solubility in certain solvent systems and easier handling of a solid reagent.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations.

Key Applications

This compound is primarily utilized as an acid scavenger in reactions that generate acidic byproducts. Its non-nucleophilic nature prevents it from participating in unwanted side reactions, such as attacking electrophilic centers in the reactants or products.[2]

Protection of Alcohols as Silyl Ethers

The protection of hydroxyl groups is a fundamental step in the synthesis of many complex pharmaceutical molecules. Silyl ethers are one of the most common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. 2,6-Lutidine is a widely used base for silylation reactions, particularly with reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf).[3] The use of this compound allows for the in-situ generation of the free base, which then scavenges the triflic acid generated during the reaction.

Experimental Workflow: Silylation of a Primary Alcohol

Caption: General workflow for the silylation of a primary alcohol using TBDMSOTf and this compound.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The synthesis of these often complex heterocyclic molecules requires precise control of reactivity. In the synthesis of novel 1,2,6-thiadiazinone kinase inhibitors, 2,6-lutidine is employed as a base to facilitate the displacement of a chloride from the thiadiazinone core by an aniline derivative.[4] This reaction highlights the utility of 2,6-lutidine in preventing undesired side reactions with the sensitive heterocyclic scaffold.

Reaction Scheme: Synthesis of a Kinase Inhibitor Intermediate

Caption: Role of 2,6-lutidine in the synthesis of a kinase inhibitor intermediate.

Data Presentation

The choice of a non-nucleophilic base can significantly impact the yield of a desired product by minimizing side reactions. The following table summarizes the yield of a kinase inhibitor intermediate using 2,6-lutidine.

| Reactant (Substituted Aniline) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1-(3-aminophenyl)ethan-1-one | 2,6-Lutidine | Ethanol | 2 | 67 | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Anilino-5-chloro-4H-1,2,6-thiadiazin-4-one Derivatives

This protocol is adapted from the synthesis of novel 1,2,6-thiadiazinone kinase inhibitors.[4]

Materials:

-

3,5-dichloro-4H-1,2,6-thiadiazin-4-one

-

Substituted aniline (1.0 equivalent)

-

2,6-Lutidine (2.0 equivalents)

-

Ethanol (EtOH)

-

tert-Butyl methyl ether (t-BuOMe)

-

n-Hexane

Procedure:

-

To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equivalent) in ethanol at approximately 20°C, add the substituted aniline (1.0 equivalent) in one portion.

-

Stir the mixture for 30 minutes at this temperature.

-

Add 2,6-lutidine (2.0 equivalents) to the reaction mixture.

-

Continue stirring at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2 hours).

-

Upon completion, a yellow solid will form. Filter the solid under vacuum.

-

Wash the collected solid with ethanol, followed by tert-butyl methyl ether, and finally n-hexane.

-

Dry the solid to obtain the desired 3-anilino-5-chloro-4H-1,2,6-thiadiazin-4-one derivative.

Note: While this protocol uses 2,6-lutidine directly, this compound can be used as a starting material. In such cases, an additional equivalent of a non-nucleophilic base (e.g., a hindered amine) would be required to neutralize the hydrochloride and generate the free 2,6-lutidine in situ. Alternatively, the free base can be generated from the hydrochloride salt in a separate step prior to the reaction.

Protocol for In-Situ Generation of 2,6-Lutidine from its Hydrochloride Salt

Caption: A general procedure for the in-situ generation of 2,6-lutidine from its hydrochloride salt for use in synthesis.

Conclusion

This compound serves as a valuable reagent in pharmaceutical synthesis, primarily as a precursor to the sterically hindered, non-nucleophilic base 2,6-lutidine. Its application is crucial in reactions where the suppression of side reactions is paramount for achieving high yields and purity of the target pharmaceutical compounds. The protocols and data presented herein provide a foundation for the effective utilization of this reagent in the development of novel therapeutics. Further exploration of its use in a wider range of synthetic transformations is warranted.

References

- 1. This compound | 15439-85-7 | Benchchem [benchchem.com]

- 2. CN1733729A - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols: 2,6-Lutidine Hydrochloride in Organic Synthesis

Introduction

2,6-Lutidine and its hydrochloride salt are pivotal reagents in modern organic synthesis. The defining characteristic of 2,6-lutidine is its nature as a sterically hindered, non-nucleophilic base. The two methyl groups positioned ortho to the nitrogen atom impede its ability to act as a nucleophile while preserving its capacity to scavenge protons. This unique property makes it an invaluable tool for preventing unwanted side reactions in a variety of chemical transformations. The hydrochloride salt is often utilized for its improved handling properties and water solubility.

These application notes provide detailed protocols and data for two significant applications of 2,6-lutidine: the silylation of alcohols for protection strategies and its role in a Frustrated Lewis Pair (FLP) system for the catalytic hydrogenation of carbon dioxide.

Application 1: Silyl Ether Protection of Alcohols

Overview

The protection of hydroxyl groups as silyl ethers is a fundamental strategy in multi-step organic synthesis. 2,6-Lutidine is a highly effective base for this transformation, particularly when using reactive silylating agents like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). Its role is to neutralize the triflic acid generated during the reaction, preventing acid-catalyzed side reactions or deprotection of other sensitive functional groups. Its steric bulk prevents it from competing with the alcohol as a nucleophile and attacking the silylating agent.

Experimental Protocol: General Procedure for TBS Protection of Alcohols

A representative procedure for the protection of a primary or secondary alcohol is as follows:

-

Preparation: To a solution of the alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,6-lutidine (1.5 equiv.).

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv.) dropwise to the stirred solution. The reaction temperature is critical and may vary depending on the substrate's reactivity.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired TBS-protected alcohol.

Workflow for TBS Protection of an Alcohol

Application Notes and Protocols for Silyl Ether Formation Using 2,6-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and guidelines for the use of 2,6-lutidine as a sterically hindered, non-nucleophilic base in the formation of silyl ethers, a crucial protecting group strategy in organic synthesis. The document outlines the mechanism of action, typical reaction conditions, and quantitative data for the silylation of alcohols using various silylating agents in the presence of 2,6-lutidine. While the primary focus is on the widely used free base, 2,6-lutidine, a brief discussion on its hydrochloride salt is also included.

Introduction

Silyl ethers are one of the most widely utilized protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their ease of installation, stability under a range of reaction conditions, and selective removal.[1] The formation of silyl ethers typically involves the reaction of an alcohol with a silyl halide or triflate in the presence of a base. The choice of base is critical to the success of the silylation reaction, especially when dealing with sensitive substrates or sterically hindered alcohols.

2,6-Lutidine, a sterically hindered pyridine derivative, is an excellent choice as a non-nucleophilic base for these transformations.[2][3] Its primary role is to act as an acid scavenger, neutralizing the acidic byproduct (e.g., triflic acid or hydrochloric acid) generated during the reaction, thereby preventing acid-catalyzed side reactions and promoting the desired silylation.[3] The steric bulk of the two methyl groups adjacent to the nitrogen atom prevents it from acting as a nucleophile, which could otherwise lead to unwanted side products.[3]

While 2,6-lutidine is the active base, its hydrochloride salt, 2,6-lutidine hydrochloride, is a stable, crystalline solid that can be used as a precursor. The free base can be generated in situ by the addition of a stronger, non-nucleophilic base. However, direct use of the free base is more common and is the focus of the protocols provided herein.

Data Presentation

The following table summarizes typical reaction conditions and yields for the formation of tert-butyldimethylsilyl (TBS) ethers using 2,6-lutidine with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), a highly reactive silylating agent.

| Substrate (Alcohol) | Silylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Primary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | -78 | 1 h | 99 | [4] |

| Secondary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | RT | 2 h | >95 | [5][6] |

| Hindered Secondary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | 0 | 4 h | 95 | [6] |

| Tertiary Alcohol | TBSOTf (1.5) | 2,6-Lutidine (2.0) | CH₂Cl₂ | 25 | 1-24 h | High | [7][8] |

| Phenolic Hydroxyl | TBSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 - 25 | Varies | High | [7] |

Note: "RT" denotes room temperature. Yields are typically high but can vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Protocol for the Formation of a TBS Ether using TBSOTf and 2,6-Lutidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol substrate

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

-

2,6-Lutidine (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq).

-

Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (concentration typically 0.1-0.5 M). Add 2,6-lutidine (2.0 eq) to the solution via syringe.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

-

Silylating Agent Addition: Slowly add TBSOTf (1.5 eq) to the stirred solution via syringe. A white precipitate of 2,6-lutidinium triflate may form.

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Mandatory Visualizations

Signaling Pathway of Silyl Ether Formation

Caption: Mechanism of silyl ether formation with 2,6-lutidine.

Experimental Workflow for Silyl Ether Formation

Caption: Workflow for a typical silyl ether synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

The Role of 2,6-Lutidine Hydrochloride in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Lutidine hydrochloride serves as a critical reagent in modern peptide synthesis, primarily utilized as a sterically hindered, non-nucleophilic base. Its application is particularly advantageous in minimizing side reactions, most notably racemization of amino acid residues during the coupling process. This document provides detailed application notes on the role of this compound in peptide synthesis, alongside comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS). Quantitative data from representative studies are summarized to highlight its efficacy in improving peptide purity and yield.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to form complex polypeptide chains. A critical step in SPPS is the formation of the amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain on the solid support. This reaction is facilitated by a coupling reagent and a base. The choice of base is crucial as it can significantly impact the efficiency of the coupling reaction and the stereochemical integrity of the final peptide.